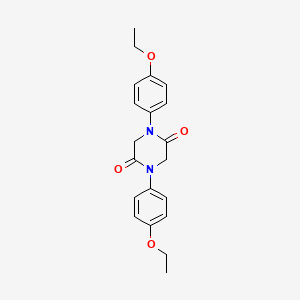
1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione
Übersicht
Beschreibung
1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione, also known as BEPD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has been shown to have various biological effects, making it a promising candidate for use in the study of various diseases and physiological processes.
Wissenschaftliche Forschungsanwendungen
1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has been shown to have various biological effects, making it a promising candidate for use in scientific research. One of the most notable applications of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a role in various physiological and pathological processes. The ability of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione to selectively detect ROS makes it a valuable tool for studying the role of ROS in disease.
Wirkmechanismus
The mechanism of action of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the formation of a complex with ROS. This complex can then be detected through fluorescence spectroscopy, allowing for the quantification of ROS levels in biological samples.
Biochemical and Physiological Effects:
1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has been shown to have various biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS, 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has been shown to have antioxidant properties. This molecule has been shown to scavenge free radicals and protect against oxidative damage in cells. 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has also been shown to have anti-inflammatory properties, making it a promising candidate for the study of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione in lab experiments is its selectivity for ROS. This molecule has been shown to be highly selective for ROS, allowing for the detection of low levels of these molecules in biological samples. However, one of the limitations of using 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione is its potential toxicity. While 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has been shown to be relatively non-toxic in vitro, its toxicity in vivo is not well understood.
Zukünftige Richtungen
There are many potential future directions for the use of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione in scientific research. One area of interest is the study of oxidative stress in disease. 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione can be used to detect ROS levels in various diseases, allowing for a better understanding of the role of oxidative stress in disease progression. Another potential application of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione is in the development of antioxidant therapies. 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has been shown to have antioxidant properties, making it a promising candidate for the development of new therapies for oxidative stress-related diseases.
Conclusion:
In conclusion, 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione is a promising compound for use in scientific research. Its selectivity for ROS and various biological effects make it a valuable tool for the study of various diseases and physiological processes. While there are limitations to its use, the potential future directions for the use of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione in research are numerous.
Eigenschaften
IUPAC Name |
1,4-bis(4-ethoxyphenyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-25-17-9-5-15(6-10-17)21-13-20(24)22(14-19(21)23)16-7-11-18(12-8-16)26-4-2/h5-12H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCDXYHFUBGIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N(CC2=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 2-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4131054.png)
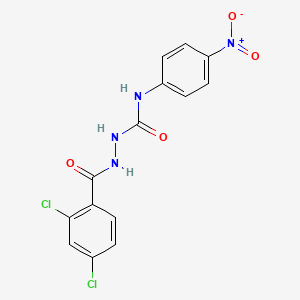
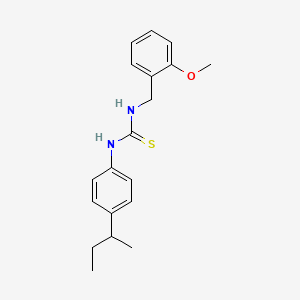
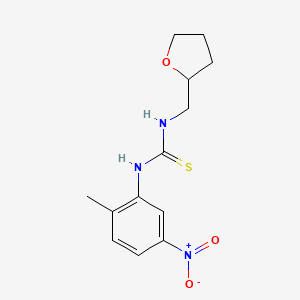
![N-(3'-acetyl-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4131096.png)
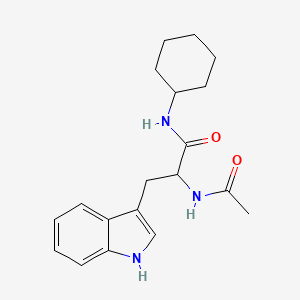
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4131107.png)
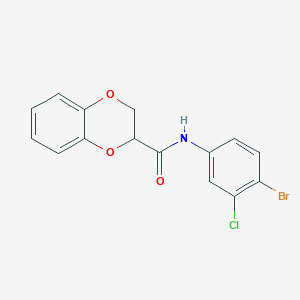
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4131119.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4131128.png)
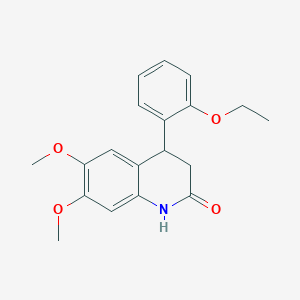
![N-cyclopentyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4131136.png)
![3-ethyl 7-methyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4131138.png)
![N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4131154.png)